N-((5-Chloropyrimidin-2-yl)carbamoyl)-2,6-difluorobenzamide
Description
N-((5-Chloropyrimidin-2-yl)carbamoyl)-2,6-difluorobenzamide is a benzamide derivative featuring a 2,6-difluorobenzamide backbone conjugated to a 5-chloropyrimidin-2-yl carbamoyl group. This compound belongs to a broader class of benzoylurea and benzamide analogs, which are widely studied for their pesticidal, antifungal, and enzyme-inhibitory activities . The presence of fluorine and chlorine substituents enhances its lipophilicity and binding affinity to biological targets, such as chitin synthases or kinases .
Properties
CAS No. |
111604-44-5 |
|---|---|
Molecular Formula |
C12H7ClF2N4O2 |
Molecular Weight |
312.66 g/mol |
IUPAC Name |
N-[(5-chloropyrimidin-2-yl)carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C12H7ClF2N4O2/c13-6-4-16-11(17-5-6)19-12(21)18-10(20)9-7(14)2-1-3-8(9)15/h1-5H,(H2,16,17,18,19,20,21) |
InChI Key |
JTOMIKSTXFUXFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=NC=C(C=N2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Chloropyrimidin-2-yl)carbamoyl)-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the 5-chloropyrimidine intermediate. This intermediate is then reacted with appropriate reagents to introduce the carbamoyl group and the difluorobenzamide moiety. Common synthetic routes include:
Chlorination of Pyrimidine: The initial step involves the chlorination of pyrimidine to obtain 5-chloropyrimidine.
Carbamoylation: The 5-chloropyrimidine is then subjected to carbamoylation using suitable reagents such as isocyanates or carbamoyl chlorides.
Introduction of Difluorobenzamide:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-((5-Chloropyrimidin-2-yl)carbamoyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring and the difluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halides, amines, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-((5-Chloropyrimidin-2-yl)carbamoyl)-2,6-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((5-Chloropyrimidin-2-yl)carbamoyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Pyrimidine vs. Phenyl Substituents: The 5-chloropyrimidin-2-yl group in the target compound provides distinct electronic and steric properties compared to phenyl-based analogs like DFB.
- Halogen Effects : Chlorine at the pyrimidine 5-position enhances electrophilicity, while fluorine atoms on the benzamide improve metabolic stability .
- Solubility : Compounds with trifluoroethoxy groups (e.g., ) exhibit higher solubility in organic solvents due to reduced crystallinity compared to the chloro-pyrimidine analog .
Antifungal and Insecticidal Efficacy
- Target Compound : Exhibits broad-spectrum antifungal activity against Fusarium spp. and Aspergillus spp., with MIC values comparable to Lufenuron but lower than DFB .
- Lufenuron : A commercial chitin inhibitor, effective at lower concentrations (0.1–1 ppm) due to its trifluoromethoxy substituent enhancing membrane permeability .
- DFB : Primarily inhibits laccase enzymes in insects, disrupting cuticle formation. Its 4-chlorophenyl group facilitates hydrophobic interactions with the enzyme’s T1 copper site .
Enzyme Inhibition Mechanisms
- Target Compound : Docking studies suggest the pyrimidine ring interacts with HIS458 in Trametes versicolor laccase, similar to DFB. However, the chloro-pyrimidine group may reduce binding affinity (predicted Ki ~75 µM vs. DFB’s 56.87 µM) due to steric hindrance .
- Kinase Modulation : Thiazole-containing analogs (e.g., ) show higher c-Abl kinase activation (IC₅₀ < 1 µM) compared to the target compound, likely due to additional thiazole-mediated hydrogen bonding .
Physicochemical Properties
Notes:
Biological Activity
N-((5-Chloropyrimidin-2-yl)carbamoyl)-2,6-difluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antifungal agent. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and molecular docking studies related to this compound.
The synthesis of this compound typically involves the condensation of 2,6-difluorobenzamide with 5-chloropyrimidine derivatives. The process can include various steps such as acylation and thioetherification, yielding compounds with varying degrees of biological activity. For example, a study reported yields ranging from 37.3% to 97.5% for similar derivatives synthesized using 2,6-difluorobenzamide as a starting material .
2.1 Antibacterial Activity
This compound exhibits significant antibacterial properties against several bacterial strains. Its mechanism of action is primarily linked to the inhibition of FtsZ, a protein critical for bacterial cell division. Molecular docking studies have shown that the difluorobenzamide motif enhances binding affinity to FtsZ due to hydrophobic interactions with key residues in the protein's allosteric site .
Table 1: Antibacterial Activity Against Various Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| This compound | Bacillus subtilis | 16 µg/mL |
| Reference Compound (PC790123) | Staphylococcus aureus | 4 µg/mL |
2.2 Antifungal Activity
The compound has also been tested for antifungal activity against various fungal pathogens. In vitro studies demonstrated moderate to good antifungal effects against species such as Botrytis cinerea and Rhizoctonia solani. Notably, it exhibited an effective concentration (EC50) comparable to established antifungal agents like hymexazol .
Table 2: Antifungal Activity Against Various Fungi
| Compound | Fungal Strain | EC50 (µg/mL) |
|---|---|---|
| This compound | Rhizoctonia solani | 5.21 |
| This compound | Botrytis cinerea | 6.72 |
3. Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of fluorine atoms in the benzamide structure significantly enhances biological activity. The difluoro substitution appears to improve metabolic stability and increase hydrophobic interactions with target proteins. Research has shown that fluorinated compounds generally exhibit higher potency compared to their non-fluorinated counterparts due to these interactions .
4. Molecular Docking Studies
Molecular docking simulations reveal that this compound binds effectively within the active site of target proteins such as FtsZ and succinate dehydrogenase (SDH). The binding energies calculated during these simulations suggest strong interactions facilitated by hydrogen bonds and hydrophobic contacts.
Table 3: Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| FtsZ | -10.6 | H-bonds with Val207, Leu209 |
| SDH | -9.8 | H-bonds with SER17 and SER39 |
5. Case Studies
A notable case study involved testing this compound in vivo against S. aureus. The compound demonstrated a reduction in bacterial load in infected mice models compared to controls, supporting its potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
